Butanedioate;hydron
Description
Butanedioate;hydron, systematically identified as hydrogen butanedioate monohydrate, is the mono-deprotonated form of butanedioic acid (succinic acid) combined with a water molecule. Its chemical formula is C₄H₅O₄⁻·H₃O⁺·H₂O, representing a hydrated hydrogen succinate salt. This compound is notable in pharmaceutical formulations, such as desvenlafaxine succinate monohydrate, where it stabilizes active ingredients and enhances bioavailability . The presence of the hydron (H⁺) and water of crystallization ensures solubility in polar solvents, making it suitable for oral dosage forms.
Properties
IUPAC Name |
butanedioate;hydron | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].C(CC(=O)[O-])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Butanedioate;hydron with structurally related succinic acid derivatives, emphasizing their chemical properties, applications, and research findings:
Structural and Functional Differences
- This compound : The hydrated hydrogen succinate structure enables ionic interactions in pharmaceuticals, facilitating controlled release and compatibility with biological systems .
- Diethyl Succinate: Esterification of succinic acid reduces polarity, making it lipophilic and ideal for non-aqueous applications like fragrance encapsulation .
- Poly(2-Octadecyl-Butanedioate) : The long alkyl chain (C₁₈) provides hydrophobic domains, enabling selective binding to metal ions via carboxylate groups .
- Sodium Sulfonated Butanedioate Ester : Sulfonation introduces sulfonate (-SO₃⁻) groups, improving water solubility and surfactant properties for detergents .
Research Findings and Industrial Relevance
- Pharmaceutical Efficacy : this compound’s role in desvenlafaxine formulations improves pharmacokinetics, with studies confirming its stability under humidity-controlled conditions .
- Chelation Performance : Poly(2-Octadecyl-Butanedioate) achieves >90% removal efficiency for Cu²⁺ in simulated wastewater, outperforming traditional EDTA-based agents .
- Market Trends : Diethyl succinate demand has risen in green chemistry sectors due to its biodegradability and renewable sourcing from bio-succinic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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